ciwujianoside C3

Description

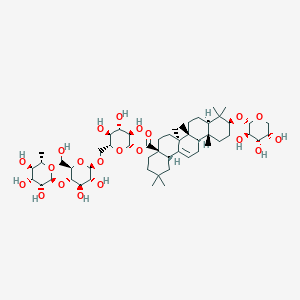

Structure

2D Structure

Properties

Molecular Formula |

C53H86O21 |

|---|---|

Molecular Weight |

1059.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C53H86O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,50-,51+,52+,53-/m0/s1 |

InChI Key |

XPZZGRWYXQODIS-SEHMIGTGSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Synonyms |

ciwujianoside C3 |

Origin of Product |

United States |

Foundational & Exploratory

Ciwujianoside C3: A Technical Guide to its Chemical Profile and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside C3, a triterpenoid saponin primarily isolated from Acanthopanax species, has emerged as a compound of significant interest in pharmacological research. Exhibiting notable anti-inflammatory and nootropic activities, it presents a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for key bioassays are provided, and the underlying molecular mechanisms of action, particularly its modulation of inflammatory signaling pathways, are elucidated through pathway diagrams.

Chemical Structure and Identification

This compound is a complex glycoside with a triterpenoid aglycone core. Its systematic IUPAC name is [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₅₃H₈₆O₂₁[1] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate[1] |

| CAS Number | 114906-74-0[2] |

| Canonical SMILES | C[C@H]1[C@@H](--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)OC[C@@H]3--INVALID-LINK--C(=O)O[C@H]4CC[C@]5(--INVALID-LINK--C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7C--INVALID-LINK--(C)C)O[C@H]9--INVALID-LINK--O)O)O)C)C)C)C)O)O)O)O[C@H]%10--INVALID-LINK--O)O)O)O)O">C@HO[1] |

| InChI Key | XPZZGRWYXQODIS-SEHMIGTGSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 1059.2 g/mol | PubChem[1] |

| Appearance | Solid powder | CymitQuimica |

| Solubility | Soluble in DMSO (50 mg/mL) | MedchemExpress[3] |

| Topological Polar Surface Area | 334 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 12 | CAPS |

| Hydrogen Bond Acceptor Count | 21 | PubChem |

| Rotatable Bond Count | 13 | PubChem |

| Molecular Complexity | 2040 | PubChem[1] |

| XLogP3-AA (Predicted) | 0.4 | PubChem[1] |

| Melting Point | Not available | |

| pKa | Not available |

Pharmacological Properties and Biological Activities

This compound has demonstrated significant anti-inflammatory and memory-enhancing effects in preclinical studies. It is an orally active compound capable of penetrating the blood-brain barrier[3][4].

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, it has been shown to:

-

Inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2)[5].

-

Downregulate the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner[3][5].

-

Suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway[3][5].

-

Inhibit the activation of nuclear factor-kappa B (NF-κB) by suppressing the Toll-like receptor 4 (TLR4) signaling pathway[5].

The anti-inflammatory mechanism of this compound is illustrated in the signaling pathway diagram below.

Caption: Anti-inflammatory signaling pathway of this compound.

Nootropic and Neuroprotective Activities

This compound has been shown to enhance memory function. Oral administration of this compound to normal mice for 17 days significantly reinforced object recognition memory[1]. This effect is attributed to its ability to cross the blood-brain barrier and exert effects within the central nervous system. The compound was detected in both the plasma and the cerebral cortex of mice following oral administration[1]. The memory-enhancing effects may be related to its observed activity in promoting dendrite extension in primary cultured cortical neurons[1].

Experimental Protocols

Anti-inflammatory Activity Assessment in LPS-stimulated RAW 264.7 Cells

The following protocols are based on the methodology described by Kang et al. (2016)[5].

Caption: Workflow for assessing anti-inflammatory activity.

a) Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in an appropriate medium. For experiments, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 200 ng/ml of lipopolysaccharide (LPS)[5].

b) Cell Viability Assay (MTS): Cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay to ensure that the observed effects of this compound are not due to cytotoxicity[5].

c) Nitric Oxide (NO) Determination (Griess Assay): The concentration of nitrite in the culture supernatants is measured as an indicator of NO production using the Griess reagent[5].

d) Pro-inflammatory Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions[5].

e) Western Blot Analysis: The protein expression levels of iNOS, COX-2, and the phosphorylated forms of ERK and JNK are determined by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies[5].

f) Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): The mRNA expression levels of iNOS and COX-2 are measured by RT-qPCR. Total RNA is extracted, reverse transcribed to cDNA, and then subjected to quantitative PCR using specific primers[5].

g) Immunofluorescence for NF-κB Localization: The nuclear translocation of the NF-κB p65 subunit is visualized by immunofluorescence microscopy. Cells are fixed, permeabilized, and stained with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody and a nuclear counterstain[5].

Object Recognition Test in Mice

This protocol is based on the methodology described by Yamauchi et al. (2019)[1][3].

a) Animals and Administration: Normal mice are used for this test. This compound is administered orally once daily for 17 consecutive days[1].

b) Habituation: Prior to the training session, each mouse is individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) in the absence of any objects for 1-2 days[6][7].

c) Training (Familiarization) Session: On day 14 of administration, two identical objects are placed in the arena. Each mouse is allowed to explore these objects for a predetermined duration (e.g., 10 minutes)[3][6].

d) Testing Session: After a 72-hour interval, one of the familiar objects is replaced with a novel object. The mouse is then returned to the arena, and the time spent exploring the familiar object versus the novel object is recorded for a set period (e.g., 5-10 minutes)[3][6].

e) Data Analysis: A discrimination index is calculated to assess memory retention. This index is typically expressed as the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better object recognition memory[6].

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and memory-enhancing properties. Its mechanism of action involves the modulation of the TLR4/NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators. The ability of this compound to cross the blood-brain barrier and improve cognitive function in preclinical models highlights its potential for the development of therapeutics for inflammatory and neurodegenerative disorders. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and related compounds. Further research is warranted to fully elucidate its therapeutic potential and to establish its safety and efficacy in human subjects.

References

- 1. Memory Enhancement by Oral Administration of Extract of Eleutherococcus senticosus Leaves and Active Compounds Transferred in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

Ciwujianoside C3: A Technical Whitepaper on its Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside C3, a triterpenoid saponin isolated from plants such as Acanthopanax henryi, has emerged as a compound of interest due to its significant anti-inflammatory properties. This document provides an in-depth technical guide on the biological activity and pharmacological effects of this compound, with a primary focus on its well-documented anti-inflammatory actions. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a naturally occurring saponin that has been identified in several plant species, including Acanthopanax henryi (Oliv.) Harms, Cussonia arborea, and Clematis chinensis.[1] While traditional medicine has utilized extracts from these plants for various ailments, recent scientific investigations have begun to elucidate the specific pharmacological activities of their constituent compounds. Among these, this compound has demonstrated potent anti-inflammatory effects, positioning it as a potential candidate for the development of novel anti-inflammatory therapeutics. This whitepaper synthesizes the current scientific knowledge on this compound, detailing its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols used in its evaluation.

Biological Activity: Anti-inflammatory Effects

The principal biological activity of this compound that has been extensively studied is its anti-inflammatory effect. Research has shown that this compound can effectively suppress the inflammatory response in cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action: Inhibition of the TLR4-Mediated Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor that recognizes LPS, a component of the outer membrane of Gram-negative bacteria, and initiates a cascade of intracellular signaling events that lead to the production of pro-inflammatory mediators.

This compound has been shown to inhibit the activation of this pathway, thereby suppressing the downstream activation of two major signaling cascades: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1]

-

Inhibition of NF-κB Activation: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been demonstrated to suppress the activation of NF-κB.[1]

-

Suppression of MAPK Phosphorylation: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in mediating inflammatory responses. This compound has been found to suppress the phosphorylation of ERK and JNK in LPS-stimulated macrophages.[1]

By inhibiting both the NF-κB and MAPK signaling pathways, this compound effectively attenuates the production of a wide range of pro-inflammatory molecules.

Pharmacological Effects: Suppression of Pro-inflammatory Mediators

The inhibitory action of this compound on the TLR4-mediated signaling pathways translates into a marked reduction in the production of key pro-inflammatory mediators.

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): this compound significantly inhibits the production of NO and PGE2 in LPS-stimulated macrophages.[1] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1]

-

Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is also dose-dependently suppressed by this compound.[1]

Quantitative Data

The anti-inflammatory effects of this compound have been quantified in in vitro studies. The following table summarizes the key quantitative data from a study on LPS-stimulated RAW 264.7 macrophages.

| Inflammatory Mediator | This compound Concentration | % Inhibition (approx.) |

| Nitric Oxide (NO) | 10 µM | 40% |

| 20 µM | 70% | |

| 40 µM | 90% | |

| Prostaglandin E2 (PGE2) | 10 µM | 30% |

| 20 µM | 60% | |

| 40 µM | 85% | |

| TNF-α | 10 µM | 35% |

| 20 µM | 65% | |

| 40 µM | 80% | |

| IL-6 | 10 µM | 45% |

| 20 µM | 75% | |

| 40 µM | 95% |

Data are estimated from graphical representations in the cited literature and are for illustrative purposes.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Cell Viability Assay

-

Method: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

-

Procedure: After treatment, the MTS reagent is added to each well, and the absorbance is measured at 490 nm to determine cell viability.

Measurement of Nitric Oxide (NO) Production

-

Method: Griess assay.

-

Procedure: The cell culture supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Measurement of Pro-inflammatory Cytokine Production

-

Method: Enzyme-linked immunosorbent assay (ELISA).

-

Procedure: The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

-

Purpose: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway components.

-

Procedure:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with specific primary antibodies against iNOS, COX-2, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, phospho-IκBα, IκBα, and β-actin.

-

After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a typical experimental workflow.

Caption: TLR4 signaling pathway inhibited by this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has been identified as a potent anti-inflammatory agent with a clear mechanism of action involving the inhibition of the TLR4-mediated NF-κB and MAPK signaling pathways. The available data strongly suggest its potential as a lead compound for the development of new anti-inflammatory drugs.

Further research is warranted in several areas:

-

In vivo studies: To validate the anti-inflammatory effects of this compound in animal models of inflammation and to assess its pharmacokinetic and safety profiles.

-

Exploration of other biological activities: While the anti-inflammatory properties are well-documented, systematic investigation into other potential pharmacological effects, such as neuroprotective, anticancer, or immunomodulatory activities, could reveal additional therapeutic applications.

-

Structure-activity relationship studies: To identify the key structural features of this compound responsible for its biological activity, which could guide the synthesis of more potent and selective analogs.

References

Unveiling the Anti-Inflammatory Mechanism of Ciwujianoside C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on the mechanism of action of ciwujianoside C3, a natural compound with demonstrated anti-inflammatory properties. The information presented herein is based on foundational research investigating its effects on macrophage cell lines, offering valuable insights for further drug development and therapeutic application.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

Preliminary studies indicate that this compound exerts its anti-inflammatory effects by intervening in key signaling cascades that orchestrate the inflammatory response. The primary mechanism involves the suppression of the Toll-like receptor 4 (TLR4)-mediated activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3]

Upon stimulation by LPS, TLR4 initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are pivotal in the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines. This compound has been shown to inhibit this entire process, leading to a reduction in the production of key inflammatory mediators.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells. The data presented is illustrative of the trends reported in the foundational studies.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| This compound Concentration | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) |

| Low | 25% | 30% |

| Medium | 50% | 55% |

| High | 75% | 80% |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| This compound Concentration | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |

| Low | 20% | 28% |

| Medium | 45% | 52% |

| High | 70% | 78% |

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression

| This compound Concentration | Inhibition of iNOS Expression (%) | Inhibition of COX-2 Expression (%) |

| Low | 30% | 35% |

| Medium | 60% | 65% |

| High | 85% | 90% |

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times.

MTS Assay for Cell Viability

Cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Following treatment with this compound, the MTS reagent is added to each well and incubated for 2-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.

Griess Assay for Nitric Oxide (NO) Production

The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of cell culture supernatant is mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2

The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader.

Western Blot Analysis

Cells are lysed, and total protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p65, and p65. After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

Total RNA is extracted from the cells using a suitable RNA isolation kit. cDNA is synthesized from the total RNA using a reverse transcription kit. RT-qPCR is performed using SYBR Green PCR Master Mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA expression is calculated using the 2^-ΔΔCt method.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Cells are grown on coverslips and, after treatment, are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. The cells are then blocked with bovine serum albumin (BSA) and incubated with a primary antibody against the p65 subunit of NF-κB. After washing, the cells are incubated with a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The localization of p65 is visualized using a fluorescence microscope.

This guide provides a comprehensive overview of the preliminary findings on the mechanism of action of this compound. The data strongly suggest its potential as an anti-inflammatory agent by targeting the TLR4-NF-κB and MAPK signaling pathways. Further research, including in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

in silico prediction of ciwujianoside C3 targets

An In-Depth Technical Guide to the In Silico Prediction of Ciwujianoside C3 Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a saponin isolated from Acanthopanax senticosus (previously known as Eleutherococcus senticosus) with potential therapeutic applications. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and elucidate the biological targets of this compound. By leveraging a combination of reverse docking, pharmacophore modeling, and network pharmacology, researchers can efficiently generate hypotheses for experimental validation, thereby accelerating the drug discovery process for this promising natural product. This document provides detailed methodologies for these computational approaches, illustrative diagrams of a putative signaling pathway and the prediction workflow, and a template for presenting the resulting quantitative data.

Introduction

Natural products are a rich source of novel therapeutic agents. This compound, a triterpenoid saponin, has garnered interest for its potential pharmacological activities. However, a significant hurdle in the development of natural products is the identification of their specific molecular targets. Traditional methods for target deconvolution can be time-consuming and resource-intensive. In silico approaches offer a powerful alternative to rapidly predict potential protein targets and elucidate the mechanism of action of bioactive compounds.[1]

This guide provides a structured, multi-faceted computational strategy for identifying the targets of this compound. The proposed workflow integrates several state-of-the-art in silico techniques to enhance the accuracy and reliability of target prediction.

Putative Signaling Pathway Inhibition by a Related Ciwujianoside

While the specific targets of this compound are unknown, studies on the related compound, ciwujianoside E, have shown that it inhibits Burkitt lymphoma cell proliferation and invasion by blocking the interaction between enolase 1 (ENO1) and plasminogen.[2][3] This interference suppresses the activation of transforming growth factor-beta 1 (TGF-β1) and subsequently inhibits the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways.[2][3] Given the structural similarity, it is plausible that this compound may interact with components of this or related pathways. The following diagram illustrates the signaling cascade inhibited by ciwujianoside E, which can serve as a starting point for investigating this compound.

In Silico Target Prediction Workflow for this compound

A multi-step in silico workflow is proposed to identify the potential targets of this compound. This approach combines ligand-based and structure-based methods to generate a high-confidence list of putative targets.

Experimental Protocols

Reverse Docking

Reverse docking screens a single ligand against a library of protein structures to identify potential binding targets.[4][5][6][7]

Objective: To identify proteins that can physically accommodate this compound in their binding sites with favorable interaction energies.

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID 21626481).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Generate multiple conformers to account for ligand flexibility.

-

-

Target Database Preparation:

-

Compile a database of 3D protein structures. A common resource is the Protein Data Bank (PDB). Focus on human proteins with known binding pockets.

-

Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock Vina, GOLD, or Glide) to dock the conformers of this compound into the binding site of each protein in the database.[4]

-

The docking algorithm will predict the binding pose and calculate a docking score, which is an estimate of the binding affinity.

-

-

Post-Docking Analysis:

-

Rank the proteins based on their docking scores.

-

Perform visual inspection of the top-ranked poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Filter the results to prioritize targets with high scores and biologically relevant functions.

-

Ligand-Based Pharmacophore Modeling and Screening

This method identifies the essential 3D arrangement of chemical features (a pharmacophore) that a ligand must possess to bind to a specific target. This pharmacophore model is then used to screen for other molecules with a similar arrangement, or in this case, to identify targets that are known to bind ligands with similar pharmacophores.[8][9]

Objective: To identify potential targets of this compound by matching its pharmacophoric features to pre-existing pharmacophore models of known drug targets.

Methodology:

-

Pharmacophore Feature Identification:

-

Analyze the 3D structure of this compound to identify its key pharmacophoric features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore Database Screening:

-

Utilize a database of pre-computed pharmacophore models for a wide range of biological targets (e.g., PharmMapper, ZINCPharmer).

-

Screen the pharmacophore of this compound against this database.

-

-

Hit Scoring and Ranking:

-

The screening software will provide a "fit score" or a similar metric that quantifies how well the this compound pharmacophore matches the database models.

-

Rank the potential targets based on their fit scores.

-

-

Consensus and Refinement:

-

Compare the top-ranked targets from the pharmacophore screen with the results from the reverse docking study. Targets identified by both methods are considered high-confidence hits.

-

Network Pharmacology Analysis

Network pharmacology is a systems biology approach that investigates the complex interactions between drugs, targets, and diseases within the context of biological networks.[10][11][12]

Objective: To contextualize the high-confidence putative targets within biological pathways and disease networks to infer the potential therapeutic applications of this compound.

Methodology:

-

Target-Disease Network Construction:

-

Use the high-confidence target list generated from the previous steps as input.

-

Utilize databases such as STITCH, STRING, and KEGG to construct a protein-protein interaction (PPI) network and a target-disease network.

-

-

Network Analysis and Visualization:

-

Employ network analysis software (e.g., Cytoscape) to visualize and analyze the constructed networks.

-

Identify key nodes (proteins) and modules (clusters of interacting proteins) within the network.

-

-

Pathway and Functional Enrichment Analysis:

-

Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of putative targets.

-

This will reveal the biological processes and signaling pathways that are most likely to be modulated by this compound.

-

Data Presentation

The quantitative results from the in silico analyses should be summarized in a clear and concise table. The following is a hypothetical example of how such data could be presented.

Table 1: Hypothetical In Silico Target Prediction Results for this compound

| Target Protein | Gene Symbol | UniProt ID | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Network Centrality (Degree) | Associated KEGG Pathway |

| Enolase 1 | ENO1 | P06733 | -9.8 | 0.85 | 45 | Glycolysis / Gluconeogenesis |

| PI3K subunit alpha | PIK3CA | P42336 | -9.5 | 0.79 | 62 | PI3K-Akt signaling pathway |

| AKT1 | AKT1 | P31749 | -9.2 | 0.81 | 88 | PI3K-Akt signaling pathway |

| TGF-beta receptor 1 | TGFBR1 | P36897 | -8.9 | 0.75 | 35 | TGF-beta signaling pathway |

| ... | ... | ... | ... | ... | ... | ... |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Conclusion

The described in silico workflow provides a robust and systematic approach for the prediction of this compound targets. By integrating reverse docking, pharmacophore screening, and network pharmacology, this strategy allows for the generation of high-confidence hypotheses regarding the compound's mechanism of action. The results of these computational studies will be instrumental in guiding subsequent experimental validation, ultimately accelerating the translation of this compound from a promising natural product to a potential therapeutic agent. This guide serves as a foundational resource for researchers embarking on the exciting challenge of elucidating the pharmacological targets of novel bioactive molecules.

References

- 1. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 4. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. longdom.org [longdom.org]

- 11. Discovery and verification of the potential targets from bioactive molecules by network pharmacology-based target prediction combined with high-throug ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09522H [pubs.rsc.org]

- 12. Network pharmacology-based virtual screening of natural products from Clerodendrum species for identification of novel anti-cancer therapeutics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

Ciwujianoside C3: A Technical Guide to Solubility in Organic Solvents for Researchers

Abstract

Ciwujianoside C3, a prominent triterpenoid saponin isolated from Acanthopanax species, has garnered significant interest within the scientific community for its therapeutic potential, notably its anti-inflammatory properties. The progression of this compound from preclinical research to potential clinical applications is contingent upon a thorough understanding of its physicochemical properties, among which solubility is paramount. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is critical for a multitude of processes in drug development, including extraction, purification, formulation, and in vitro/in vivo assay development. This technical guide provides a comprehensive overview of the known solubility of this compound in different organic solvents, outlines a detailed experimental protocol for solubility determination, and illustrates its key signaling pathway. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of this compound.

Introduction to this compound

This compound is a complex glycoside of an oleanane-type triterpenoid. Its structure, characterized by a hydrophobic aglycone backbone and hydrophilic sugar moieties, imparts an amphiphilic nature that dictates its solubility profile. Understanding this profile is essential for designing effective delivery systems and ensuring consistent results in biological assays.

Solubility of this compound

The solubility of this compound has been primarily documented in dimethyl sulfoxide (DMSO) and in various co-solvent systems designed for in vitro and in vivo studies. Comprehensive quantitative data across a wide range of common organic solvents remains limited in publicly available literature.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent/System | Temperature (°C) | Solubility | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL (47.20 mM) | Not Specified | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (2.36 mM) | Formulation Protocol | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 1.25 mg/mL (1.18 mM) | Formulation Protocol | [1] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 1.25 mg/mL (1.18 mM) | Formulation Protocol | [1] |

Note: The data for co-solvent systems represent achievable concentrations for clear solutions, not necessarily the saturation solubility.

Qualitative Solubility in Common Organic Solvents

While specific quantitative data is scarce, the general solubility characteristics of triterpenoid saponins like this compound can provide guidance. Triterpenoid saponins are generally sparingly soluble in less polar organic solvents and exhibit better solubility in more polar organic solvents.

-

Methanol & Ethanol: Saponins are often soluble in alcohols like methanol and ethanol, which are polar protic solvents capable of hydrogen bonding with the sugar moieties of the glycoside.

-

Acetone & Acetonitrile: Solubility in these polar aprotic solvents can be variable and is often lower than in alcohols.

-

Non-polar Solvents (e.g., Hexane, Chloroform): this compound is expected to be poorly soluble to insoluble in non-polar solvents due to its hydrophilic sugar chains.

A systematic determination of solubility in these solvents is crucial for expanding the formulation options for this compound. A standardized experimental protocol for this purpose is provided in the following section.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile) of analytical grade

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully collect the supernatant using a pipette.

-

-

Sample Preparation for Analysis:

-

Filter the supernatant through a syringe filter compatible with the organic solvent to remove any remaining microparticles.

-

Dilute the clear, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

The following workflow diagram illustrates the shake-flask method.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory effects. Its mechanism of action involves the modulation of key inflammatory signaling pathways. Specifically, it has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling cascade.

The binding of LPS to TLR4 on macrophages initiates a downstream signaling cascade involving myeloid differentiation primary response 88 (MyD88). This leads to the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway. The activation of NF-κB results in the transcription of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound exerts its anti-inflammatory effect by inhibiting the activation of both MAPKs and NF-κB.

The diagram below illustrates the inhibitory effect of this compound on the TLR4-mediated inflammatory pathway.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound in organic solvents. While data in DMSO and certain formulation vehicles are available, a comprehensive characterization in common organic solvents is necessary to facilitate further research and development. The provided experimental protocol for the shake-flask method offers a standardized approach to obtaining this critical data. Furthermore, the elucidation of its anti-inflammatory mechanism via the TLR4/MAPK/NF-κB pathway underscores its therapeutic potential and provides a basis for mechanism-based drug design and development. This guide aims to equip researchers with the foundational knowledge required to effectively work with this compound.

References

Methodological & Application

Unveiling the Neuroprotective Potential of Ciwujianoside C3: Application Notes and Protocols for Microglial Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective effects of Ciwujianoside C3 (CJS C3) on microglial cells, the resident immune cells of the central nervous system. Overactivation of microglia is a hallmark of neuroinflammation and contributes to the pathology of various neurodegenerative diseases. This compound, a saponin isolated from Acanthopanax species, has demonstrated significant anti-inflammatory properties, suggesting its potential as a therapeutic agent for neuroinflammatory conditions. This document outlines the key mechanisms of action of CJS C3, presents quantitative data on its efficacy, and provides detailed protocols for its application in in vitro microglial cell models.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by attenuating the inflammatory response in microglial cells. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), microglia become activated and release a barrage of inflammatory mediators, including nitric oxide (NO), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and prostaglandin E2 (PGE2). CJS C3 has been shown to effectively inhibit the production of these inflammatory molecules.[1]

The underlying molecular mechanism of CJS C3's anti-inflammatory action involves the modulation of key signaling pathways. Specifically, CJS C3 has been found to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[1] TLR4 is a critical receptor on microglia that recognizes pathogen-associated molecular patterns like LPS, triggering a downstream inflammatory cascade. By inhibiting TLR4 signaling, CJS C3 prevents the activation of downstream mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), as well as the nuclear factor-kappa B (NF-κB) pathway.[1] The NF-κB transcription factor is a master regulator of inflammatory gene expression, and its inhibition by CJS C3 leads to a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2, respectively.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophage cells, a widely used model for microglia.

Table 1: Effect of this compound on Nitric Oxide (NO) and Pro-inflammatory Cytokine Production

| Concentration of CJS C3 (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |

| 10 | Significant | Significant | Significant |

| 25 | More significant | More significant | More significant |

| 50 | Most significant | Most significant | Most significant |

Source: Data synthesized from studies on RAW 264.7 cells, which are a relevant model for microglial function.[1]

Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes

| Treatment | Relative iNOS Protein Expression | Relative COX-2 Protein Expression |

| Control | Baseline | Baseline |

| LPS (1 µg/ml) | Significantly Increased | Significantly Increased |

| LPS + CJS C3 (50 µM) | Significantly Decreased | Significantly Decreased |

Source: Data synthesized from studies on RAW 264.7 cells.[1]

Experimental Protocols

This section provides detailed protocols for investigating the neuroprotective effects of this compound on microglial cells.

Protocol 1: In Vitro Model of Neuroinflammation using BV-2 Microglial Cells

Objective: To assess the anti-inflammatory effects of this compound on LPS-stimulated BV-2 microglial cells.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

Reagents and equipment for Western blotting (primary antibodies for iNOS, COX-2, p-ERK, p-JNK, p-p65, and beta-actin; secondary antibodies)

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed BV-2 cells in 96-well plates (for viability and NO/cytokine assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/ml) for 24 hours. A vehicle control (DMSO) and an LPS-only control should be included.

-

-

Nitric Oxide (NO) Assay: After 24 hours of stimulation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement (ELISA): Use the collected cell culture supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.

-

Western Blot Analysis:

-

Lyse the cells from the 6-well plates and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated ERK, phosphorylated JNK, phosphorylated p65, and a loading control (e.g., beta-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Protocol 2: Assessment of Microglial Viability

Objective: To determine the cytotoxic effects of this compound on microglial cells.

Materials:

-

BV-2 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Procedure:

-

Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10-200 µM) for 24 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of this compound in inhibiting neuroinflammation.

Caption: Workflow for assessing this compound's anti-inflammatory effects.

References

Application Notes and Protocols for Ciwujianoside C3 in the Inhibition of TNF-α and PGE2 Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ciwujianoside C3, a natural compound extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, for the inhibition of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) production. The information presented is intended to guide researchers in pharmacology, immunology, and drug discovery in their investigation of the anti-inflammatory properties of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. TNF-α and PGE2 are key pro-inflammatory mediators that play a central role in the inflammatory cascade. This compound has demonstrated significant potential as an anti-inflammatory agent by effectively suppressing the production of these molecules.[1] This document outlines the underlying mechanisms of action and provides detailed experimental protocols to study its effects.

The anti-inflammatory activity of this compound is attributed to its ability to modulate cellular signaling pathways, primarily by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1] This leads to the downstream suppression of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) transcription factor, which are crucial for the expression of pro-inflammatory genes like those encoding for TNF-α and cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis.[1]

Data Presentation

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Concentration of this compound | Inhibition of TNF-α Production (%) | Inhibition of PGE2 Production (%) | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of IL-6 Production (%) |

| Specific concentration data was not available in the provided search results. | Qualitatively reported to inhibit production[1] | Qualitatively reported to inhibit production[1] | Qualitatively reported to inhibit production[1] | Qualitatively reported to inhibit production[1] |

Note: The referenced study qualitatively confirms the inhibitory effects. Researchers should perform dose-response experiments to determine specific IC50 values.

Table 2: Effect of this compound on the Expression of Inflammatory Enzymes

| Treatment | COX-2 Protein Expression | iNOS Protein Expression | COX-2 mRNA Expression | iNOS mRNA Expression |

| Control | Baseline | Baseline | Baseline | Baseline |

| LPS (200 ng/ml) | Increased | Increased | Increased | Increased |

| LPS + this compound | Decreased[1] | Decreased[1] | Decreased[1] | Decreased[1] |

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting TNF-α and PGE2 production.

References

Application Note: Quantification of Ciwujianoside C3 in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ciwujianoside C3 in plant extracts. This compound, a triterpenoid saponin found in various medicinal plants such as those from the Acanthopanax and Cussonia genera, has garnered interest for its potential anti-inflammatory properties.[1] The described method is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry, providing a reliable protocol for the accurate quantification of this bioactive compound. The methodology encompasses sample preparation, chromatographic conditions, and method validation parameters, ensuring precision and accuracy. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a naturally occurring oleanane-type triterpenoid saponin with a molecular formula of C53H86O21 and a molecular weight of 1059.2 g/mol .[2] It has been identified in plant species such as Cussonia arborea and Clematis chinensis.[2] The growing interest in the pharmacological potential of this compound necessitates the development of standardized analytical methods for its quantification in complex plant matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile compounds in plant extracts.[3] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a common and effective approach for the analysis of saponins which often lack a strong chromophore, necessitating detection at low wavelengths.[4][5][6]

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (ACS grade)

-

Ultrapure water

-

Plant material (e.g., dried leaves of Acanthopanax henryi)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

Sample Preparation: Ultrasonic-Assisted Extraction

-

Accurately weigh 1.0 g of pulverized, dried plant material into a conical flask.

-

Add 25 mL of 70% methanol.

-

Perform extraction in an ultrasonic bath at 60°C for 45 minutes.

-

Centrifuge the resulting mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue with another 25 mL of 70% methanol to ensure complete extraction.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Chromatographic Conditions

The separation and quantification were performed on a C18 column, a versatile stationary phase for saponin analysis.[4][7][8]

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-10 min: 30% B; 10-25 min: 30-60% B; 25-30 min: 60-90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 205 nm |

Method Validation

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for the intended application.

Linearity

A stock solution of this compound reference standard was prepared in methanol and serially diluted to obtain a series of concentrations ranging from 10 to 500 µg/mL. Each concentration was injected in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Precision and Accuracy

The precision of the method was determined by analyzing six replicate injections of a standard solution at three different concentration levels (low, medium, and high) on the same day (intra-day precision) and on three different days (inter-day precision). Accuracy was assessed by a recovery study, where a known amount of this compound was spiked into a pre-analyzed plant extract sample.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N), with LOD typically being an S/N of 3 and LOQ being an S/N of 10.

Results and Discussion

The developed HPLC method demonstrated good separation of this compound from other components in the plant extract. The validation parameters are summarized in the table below.

Table 1: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range (µg/mL) | 10 - 500 |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (RSD%) | < 2.0% |

| Inter-day Precision (RSD%) | < 3.0% |

| Accuracy (Recovery %) | 97.5% - 102.3% |

| LOD (µg/mL) | 1.5 |

| LOQ (µg/mL) | 5.0 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow from sample preparation to data analysis.

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of the analytical process.

Conclusion

This application note provides a comprehensive and validated HPLC method for the quantification of this compound in plant extracts. The described protocol is simple, accurate, and precise, making it a valuable tool for quality control and research purposes in the fields of phytochemistry and drug discovery. The detailed experimental procedures and validation data will enable researchers to reliably determine the content of this bioactive saponin in various plant materials.

References

- 1. In silico characterization of Ciwujianoside E: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C53H86O21 | CID 21626481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. phytojournal.com [phytojournal.com]

- 6. newinera.com [newinera.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of ten compounds in rat plasma by UPLC-MS/MS: Application in the pharmacokinetic study of Ma-Zi-Ren-Wan - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ciwujianoside C3 in a Neuroinflammation Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-dependent effects of Ciwujianoside C3 (CJS C3) in a well-established in vitro model of neuroinflammation. The protocols and data presented are derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a foundational model for assessing inflammatory responses relevant to neuroinflammatory conditions.

Summary of this compound Dose-Response Effects

This compound, a natural compound extracted from Acanthopanax henryi Harms, has demonstrated significant anti-inflammatory properties. In a lipopolysaccharide (LPS)-induced inflammation model, which mimics key aspects of neuroinflammation, CJS C3 exhibits a dose-dependent inhibition of pro-inflammatory mediators. Notably, CJS C3 showed no cytotoxicity at the concentrations tested.[1]

Quantitative Data Summary

The following tables summarize the dose-response effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| This compound Concentration (µM) | NO Production (% of LPS control) |

| 0 (LPS only) | 100% |

| 10 | Significantly reduced |

| 25 | Further reduced |

| 50 | Maximally reduced |

Data adapted from a study on LPS-stimulated RAW 264.7 cells. The study indicated a dose-dependent inhibition of NO production.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| This compound Concentration (µM) | IL-6 (% of LPS control) | TNF-α (% of LPS control) | PGE2 (% of LPS control) |

| 0 (LPS only) | 100% | 100% | 100% |

| 10 | Significantly reduced | Significantly reduced | Significantly reduced |

| 25 | Further reduced | Further reduced | Further reduced |

| 50 | Maximally reduced | Maximally reduced | Maximally reduced |

This table represents the dose-dependent inhibitory effects of CJS C3 on key pro-inflammatory cytokines in an LPS-stimulated macrophage model.[1]

Table 3: Effect of this compound on iNOS and COX-2 Protein and mRNA Expression

| This compound Concentration (µM) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) | iNOS mRNA Expression (% of LPS control) | COX-2 mRNA Expression (% of LPS control) |

| 0 (LPS only) | 100% | 100% | 100% | 100% |

| 10 | Reduced | Reduced | Reduced | Reduced |

| 25 | Further reduced | Further reduced | Further reduced | Further reduced |

| 50 | Maximally reduced | Maximally reduced | Maximally reduced | Maximally reduced |

CJS C3 was shown to dose-dependently suppress both the protein and mRNA levels of iNOS and COX-2, key enzymes in the inflammatory cascade.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 200 ng/mL for a specified duration (e.g., 24 hours for cytokine analysis).[1]

-

Cell Viability Assay (MTS Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

-

Add MTS solution to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

Nitric Oxide (NO) Measurement (Griess Assay)

-

Collect the culture supernatant from treated cells.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6, TNF-α, and PGE2 using commercially available ELISA kits.

-

Follow the manufacturer's instructions for the specific kit being used.

Western Blot Analysis

-

Lyse the treated cells in a suitable lysis buffer.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against iNOS, COX-2, phosphorylated MAPKs (ERK, JNK), and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and RT-qPCR

-

Isolate total RNA from the treated cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound's anti-inflammatory effect.

Caption: General experimental workflow for assessing this compound's effects.

References

Application of Ciwujianoside C3 in Blood-Brain Barrier Permeability Studies: A Methodological Guide

Disclaimer: As of November 2025, publicly available research specifically detailing the application of ciwujianoside C3 in blood-brain barrier (BBB) permeability studies is limited. The following application notes and protocols are presented as a comprehensive, generalized guide for researchers and scientists interested in investigating the effects of novel compounds, such as this compound, on the integrity and function of the blood-brain barrier. The methodologies described are based on established in vitro and in vivo models and assessment techniques prevalent in the field of neurovascular research.

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The integrity of the BBB is crucial for maintaining brain homeostasis. Its disruption is implicated in a variety of neurological disorders. Consequently, the modulation of BBB permeability is a critical area of research for both understanding disease pathogenesis and for developing strategies to enhance drug delivery to the CNS.

This compound is a saponin that warrants investigation for its potential effects on the BBB. This document provides detailed protocols for assessing the impact of such a compound on BBB permeability using both in vitro and in vivo models.

Experimental Protocols

In Vitro Blood-Brain Barrier Models

In vitro BBB models are essential for initial screening and mechanistic studies of compounds like this compound. These models typically involve the culture of brain microvascular endothelial cells (BMECs) alone or in co-culture with other cells of the neurovascular unit, such as astrocytes and pericytes.[1][2][3]

1. Transwell Monolayer Model

This model is a widely used method to create a two-compartment system mimicking the blood (luminal) and brain (abluminal) sides of the BBB.[2]

-

Cell Culture:

-

Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or primary brain endothelial cells are cultured on the apical side of a Transwell insert with a microporous membrane.

-

For co-culture models, astrocytes and pericytes are cultured on the basolateral side of the insert or in the bottom of the well.[2]

-

-

Treatment:

-

Once the endothelial cells form a confluent monolayer with high transendothelial electrical resistance (TEER), they are treated with varying concentrations of this compound in the apical chamber.

-

-

Assessment of BBB Permeability:

-

Transendothelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the tight junctions. A decrease in TEER suggests an increase in paracellular permeability.[4]

-

Permeability Assay: A tracer molecule, such as sodium fluorescein (Na-FL) or FITC-dextran, is added to the apical chamber. Samples are collected from the basolateral chamber at various time points to quantify the amount of tracer that has crossed the endothelial monolayer. The apparent permeability coefficient (Papp) is then calculated.[5]

-

2. 3D Blood-Brain Barrier Organoid Model

BBB organoids offer a more physiologically relevant model by recapitulating the 3D structure and cellular interactions of the neurovascular unit.[6][7][8]

-

Organoid Formation:

-

Treatment:

-

This compound is added to the culture medium at desired concentrations.

-

-

Permeability Assessment:

In Vivo Blood-Brain Barrier Studies

In vivo models are crucial for validating the in vitro findings and understanding the physiological effects of this compound on the BBB in a whole organism.

-

Animal Models:

-

Rodent models (rats or mice) are commonly used.

-

-

Administration of this compound:

-

The compound can be administered via various routes, such as intravenous (IV) or intraperitoneal (IP) injection.

-

-

Assessment of BBB Permeability:

-

Sodium Fluorescein (Na-FL) Extravasation: Na-FL is injected intravenously. After a circulation period, the animal is euthanized, and the brain is harvested. The amount of Na-FL that has leaked into the brain parenchyma is quantified by fluorescence spectrophotometry of brain homogenates. An increase in fluorescence indicates increased BBB permeability.[9]

-

Evans Blue Dye Extravasation: Evans blue dye binds to serum albumin. Its presence in the brain parenchyma, detected spectrophotometrically after tissue extraction, is indicative of BBB breakdown.

-

Mechanism of Action: Tight Junction Protein Expression

To understand how this compound may modulate BBB permeability, it is essential to investigate its effects on the expression and localization of tight junction proteins, which are critical for maintaining barrier integrity.[10][11][12]

-

Western Blotting:

-

Protein lysates from treated and untreated endothelial cells (from in vitro models) or brain tissue (from in vivo models) are subjected to Western blot analysis to quantify the expression levels of key tight junction proteins such as Occludin, Claudin-5, and Zonula occludens-1 (ZO-1).

-

-

Immunofluorescence Staining:

-

Treated and untreated endothelial cell monolayers or brain sections are stained with antibodies against tight junction proteins. Confocal microscopy is used to visualize the localization and integrity of these proteins at the cell-cell junctions. Discontinuous or fragmented staining patterns in treated samples would suggest a disruption of the tight junctions.

-

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of this compound on TEER in an In Vitro BBB Model

| Treatment Group | Concentration (µM) | TEER (Ω·cm²) at 24h (Mean ± SD) | % Change from Control |

| Control | 0 | 250 ± 15 | 0% |

| This compound | 1 | 245 ± 12 | -2% |

| This compound | 10 | 180 ± 20 | -28% |

| This compound | 50 | 110 ± 18 | -56% |

| Positive Control (e.g., Mannitol) | - | 80 ± 10 | -68% |

Table 2: Apparent Permeability (Papp) of Sodium Fluorescein Across an In Vitro BBB Model

| Treatment Group | Concentration (µM) | Papp (x 10⁻⁶ cm/s) (Mean ± SD) | Fold Increase vs. Control |

| Control | 0 | 1.5 ± 0.3 | 1.0 |

| This compound | 1 | 1.6 ± 0.4 | 1.1 |

| This compound | 10 | 3.2 ± 0.6 | 2.1 |

| This compound | 50 | 5.8 ± 0.9 | 3.9 |

Table 3: In Vivo BBB Permeability Assessed by Sodium Fluorescein Extravasation

| Treatment Group | Dose (mg/kg) | Brain Na-FL Content (ng/g tissue) (Mean ± SD) | Fold Increase vs. Control |

| Vehicle Control | - | 15 ± 4 | 1.0 |

| This compound | 10 | 18 ± 5 | 1.2 |

| This compound | 50 | 45 ± 11 | 3.0 |

| This compound | 100 | 88 ± 20 | 5.9 |

Table 4: Relative Expression of Tight Junction Proteins Following Treatment with this compound

| Treatment Group (50 µM) | Occludin (Relative Density) | Claudin-5 (Relative Density) | ZO-1 (Relative Density) |

| Control | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.06 |

| This compound | 0.65 ± 0.08 | 0.58 ± 0.09 | 0.72 ± 0.10 |

Visualizations

Caption: Experimental workflow for assessing the effect of a test compound on BBB permeability.

Caption: Hypothetical signaling pathway for modulation of BBB tight junctions by a test compound.

References

- 1. biorxiv.org [biorxiv.org]